Fostamatinib hexahydrate disodium

Immune thrombocytopenia Real-world evidence Thromboembolic risk

Fostamatinib hexahydrate disodium (R788 disodium hexahydrate) is the oral phosphate prodrug of the spleen tyrosine kinase (SYK) inhibitor R406. Following oral administration, the prodrug undergoes rapid, extensive intestinal cleavage by alkaline phosphatases to release the active moiety R406, which competitively inhibits SYK with a Ki of 30 nM and an IC50 of 41 nM.

Molecular Formula C23H38FN6Na2O15P
Molecular Weight 734.5 g/mol
Cat. No. B12510359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostamatinib hexahydrate disodium
Molecular FormulaC23H38FN6Na2O15P
Molecular Weight734.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C.O.O.O.O.O.O.[Na].[Na]
InChIInChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2
InChIKeyNDEMBSYOASYZJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fostamatinib Hexahydrate Disodium – Oral SYK Inhibitor Prodrug for Chronic ITP: Procurement & Selection Overview


Fostamatinib hexahydrate disodium (R788 disodium hexahydrate) is the oral phosphate prodrug of the spleen tyrosine kinase (SYK) inhibitor R406. Following oral administration, the prodrug undergoes rapid, extensive intestinal cleavage by alkaline phosphatases to release the active moiety R406, which competitively inhibits SYK with a Ki of 30 nM and an IC50 of 41 nM [1]. R406 also inhibits FLT3, though with approximately 5‑fold lower potency than SYK [1]. The United States Food and Drug Administration approved fostamatinib in April 2018 for the treatment of chronic immune thrombocytopenia (ITP) in adults who have had an insufficient response to a previous therapy, and it is currently the only approved SYK‑targeted therapy for this indication [2]. The hexahydrate disodium salt form is the specific pharmaceutical entity used in clinical development and commercial tablets [2].

Why Fostamatinib Hexahydrate Disodium Cannot Be Replaced by Generic SYK Inhibitors or Simple R406 Salts


Despite the availability of other SYK inhibitors (e.g., entospletinib, lanraplenib, cerdulatinib) and the option to directly source the active metabolite R406, direct substitution of fostamatinib hexahydrate disodium is not scientifically justified. First, R406 exhibits extremely low aqueous solubility (<1 mg/mL, practically insoluble), which severely limits oral absorption when administered as the free base or simple salt [1]. The phosphate prodrug design of fostamatinib overcomes this barrier: the hexahydrate disodium salt enables rapid enzymatic conversion in the gut, achieving a mean absolute oral bioavailability of ~55 % for R406, a value unattainable with the parent molecule alone [1][2]. Second, different SYK inhibitors possess distinct selectivity fingerprints. For example, entospletinib (GS‑9973) displays significantly narrower kinase‑selectivity profiles that diverge from the broader multi‑kinase engagement of R406, leading to non‑interchangeable efficacy and toxicity patterns in clinical settings [3]. Consequently, any attempt to replace fostamatinib hexahydrate disodium with a chemically distinct SYK inhibitor or a simple R406 salt risks unpredictable pharmacokinetic exposure and altered target coverage, undermining experimental reproducibility and therapeutic validity.

Fostamatinib Hexahydrate Disodium – Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Lower Thromboembolic Event Rate vs. Thrombopoietin Receptor Agonists (Real‑World ITP Cohort)

In a retrospective, multi‑center real‑world analysis of 179 adult chronic ITP patients, fostamatinib demonstrated a substantially lower frequency of thromboembolic events (TEs) compared to the thrombopoietin receptor agonists (TPO‑RAs) eltrombopag, romiplostim, and avatrombopag [1]. The TE rate at six months was 3.9% for fostamatinib versus 9.2% for eltrombopag, 4.7% for romiplostim, and 11.4% for avatrombopag [1]. This represents absolute TE risk reductions of 5.3, 0.8, and 7.5 percentage points favoring fostamatinib over eltrombopag, romiplostim, and avatrombopag, respectively. Meanwhile, no clinically meaningful differences were observed for the platelet response endpoints (≥30 × 10³/μL, ≥50 × 10³/μL, and doubling of baseline platelet count) among the agents [1].

Immune thrombocytopenia Real-world evidence Thromboembolic risk

Superior Platelet Response vs. Placebo in Phase III Clinical Trials (FIT‑1/FIT‑2)

In the pivotal, placebo‑controlled FIT‑1 and FIT‑2 Phase III trials, fostamatinib produced a significantly higher overall platelet response rate (defined as at least one platelet count ≥50 × 10³/μL within the first 12 weeks) of 43 % compared to 14 % with placebo (P = 0.0006) [1]. This 29‑percentage‑point difference quantifies the magnitude of efficacy attributable to SYK‑pathway inhibition in heavily pre‑treated ITP patients. A subsequent meta‑analysis confirmed these findings, reporting consistent odds ratios for stable platelet response by week 24 (ORR 0.80; 95 % CI 0.72–0.88) [2].

Immune thrombocytopenia Phase III trial Platelet response

Prodrug‑Enabled Solubility and Oral Bioavailability Advantage Over the Active Metabolite R406

R406, the active SYK inhibitor, exhibits very low aqueous solubility (<1 mg/mL in water, practically insoluble) that precludes direct oral administration . In contrast, the phosphate prodrug fostamatinib hexahydrate disodium generates high‑solubility fostamatinib in gastrointestinal fluids, enabling rapid alkaline‑phosphatase‑mediated conversion to R406 at the intestinal brush border [1]. This results in a mean absolute oral bioavailability of R406 of approximately 55 % (range 30–85 %) after a single oral dose of fostamatinib 150 mg, with a terminal half‑life of 12–21 h [1][2]. The solid dosage form of fostamatinib effectively circumvents the solubility‑limited absorption barrier inherent to the active metabolite [1]. For comparative context, other SYK inhibitors in development also display poor aqueous solubility (e.g., entospletinib <1 mg/mL in water ), underscoring the general solubility challenge in this chemical class and the specific value of the fostamatinib prodrug approach.

Pharmacokinetics Prodrug design Oral bioavailability

Distinct SYK Inhibition Potency Profile Relative to Next‑Generation Selective SYK Inhibitors

The active metabolite R406 inhibits SYK with an IC50 of 41 nM in cell‑free assays, whereas lanraplenib (GS‑SYK), a next‑generation highly selective SYK inhibitor, exhibits an IC50 of 9.5 nM under comparable conditions . Lanraplenib’s ~4.3‑fold greater intrinsic potency is offset, however, by a narrower kinase‑selectivity window: lanraplenib was specifically optimized to avoid off‑target kinases linked to hypertension (e.g., KDR/VEGFR2), whereas R406 retains activity across multiple kinases at therapeutically relevant concentrations [1]. This broader inhibition profile, while potentially contributing to the clinical hypertension signal associated with fostamatinib, also underlies its efficacy in pathways that may cooperate with SYK in autoimmune platelet destruction. The choice between these agents for research purposes depends on the intended experimental system: lanraplenib offers superior selectivity for SYK‑specific readouts, while fostamatinib’s active metabolite R406 provides a multi‑kinase footprint valuable for probing interconnected inflammatory signaling.

SYK kinase inhibition Selectivity profiling Chemical biology

Best Application Scenarios for Fostamatinib Hexahydrate Disodium Based on Product‑Specific Evidence


In Vivo Models of Autoimmune Platelet Destruction Requiring Oral SYK Pathway Inhibition

Fostamatinib hexahydrate disodium is the preferred compound for oral dosing in rodent models of immune thrombocytopenia because its prodrug design confers approximately 55 % absolute oral bioavailability of the active SYK inhibitor R406, compared to negligible oral exposure from the water‑insoluble R406 free base [1]. This enables reliable systemic target engagement following gavage administration, a critical requirement for mechanistic studies of platelet clearance pathways. Researchers utilizing NZB/NZW lupus‑prone mice or passive anti‑platelet antibody models should select fostamatinib hexahydrate disodium over plain R406 to ensure adequate pharmacokinetic exposure and reproducible pharmacodynamic effects [1].

Comparative Safety Studies Focused on Thromboembolic Risk in ITP Therapies

For preclinical and translational research evaluating the thrombotic safety of ITP treatments, fostamatinib hexahydrate disodium offers a clinically validated, lower thromboembolic risk baseline. Real‑world evidence demonstrates that fostamatinib is associated with a 3.9 % TE incidence, which is 5.3 percentage points lower than eltrombopag (9.2 %) and 7.5 percentage points lower than avatrombopag (11.4 %), while maintaining equivalent platelet response rates [2]. This differential safety profile makes fostamatinib an informative reference compound for head‑to‑head investigation of thrombotic mechanisms across anti‑thrombocytopenic agents.

Kinase Selectivity Profiling Panels: Broad‑Spectrum SYK Probe

Although lanraplenib exhibits ~4.3‑fold greater SYK potency in cell‑free assays, R406 (and by extension its prodrug fostamatinib) engages a broader spectrum of kinases, including FLT3, Lyn, and Lck [3]. This multi‑kinase inhibitory profile makes fostamatinib/R406 the superior tool compound for studies designed to evaluate the contribution of multiple immune‑cell signaling pathways simultaneously (e.g., B‑cell receptor, Fcγ receptor, and cytokine receptor signaling). Researchers should select fostamatinib when the experimental goal is to suppress a network of interacting kinases rather than to achieve isolated SYK inhibition [3].

Clinical Trial Design and Procurement of Reference Standards for Chronic ITP Studies

Fostamatinib hexahydrate disodium is the only SYK inhibitor approved globally for chronic ITP, with Phase III evidence showing a 43 % overall platelet response rate versus 14 % for placebo [4]. For clinical investigators designing interventional trials or for central pharmacies procuring reference standards, fostamatinib hexahydrate disodium should be sourced in the exact salt and hydration form used in the pivotal clinical program to ensure bioequivalence with the marketed product. Substitution with other SYK inhibitors or alternative salt forms would invalidate pharmacokinetic bridging and regulatory comparability [4][1].

Quote Request

Request a Quote for Fostamatinib hexahydrate disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.